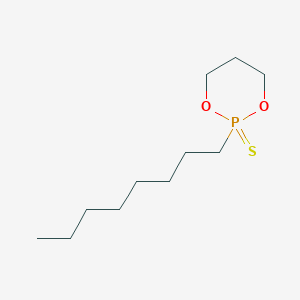

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide

Description

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is a six-membered heterocyclic organophosphorus compound characterized by a dioxaphosphorinane ring system with an octyl (C₈H₁₇) substituent at the phosphorus atom and a sulfur atom replacing one oxygen in the phosphoryl group (P=S). The sulfide group (P=S) distinguishes it from oxide derivatives (P=O), conferring distinct electronic and steric properties. Such compounds are typically explored for applications in coordination chemistry, catalysis, or material science, though specific uses for the octyl derivative remain underexplored in the literature reviewed here .

Properties

CAS No. |

651727-24-1 |

|---|---|

Molecular Formula |

C11H23O2PS |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-octyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |

InChI |

InChI=1S/C11H23O2PS/c1-2-3-4-5-6-7-11-14(15)12-9-8-10-13-14/h2-11H2,1H3 |

InChI Key |

YIZGUTNOWZJMMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP1(=S)OCCCO1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxides, such as 1,3,2-dioxaphosphorinane-2-oxide.

Reduction: Reduction reactions can convert the sulfur atom to different oxidation states.

Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1,3,2-Dioxaphosphorinane derivatives are utilized in organic synthesis as intermediates for the preparation of various phosphorus-containing compounds. The reactivity of these compounds allows for:

- Phosphorylation Reactions : They can serve as phosphorylating agents in the synthesis of nucleotides and phosphonates, which are essential in biochemistry and medicinal chemistry.

- C–N Coupling Reactions : Recent studies have highlighted their role in catalyzing C–N bond formation, which is critical for synthesizing pharmaceuticals and agrochemicals. For instance, a redox-active phosphorinane was shown to facilitate intermolecular reductive C–N coupling with high efficiency .

Materials Science

In materials science, 1,3,2-Dioxaphosphorinane compounds are explored for their potential use in developing advanced materials:

- Flame Retardants : Due to their phosphorus content, these compounds can be incorporated into polymers to enhance flame retardancy. The presence of phosphorus helps in forming char layers that protect the underlying material from combustion.

- Coatings and Adhesives : Their unique chemical properties allow for modifications in coatings and adhesives to improve durability and resistance to environmental factors.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in the applications of 1,3,2-Dioxaphosphorinane derivatives:

- Drug Development : These compounds are investigated as potential drug candidates due to their ability to mimic biological phosphates. For example, cyclic guanosine monophosphorothioate analogues have demonstrated therapeutic potential for treating retinal neurodegenerations .

- Antiviral Properties : Some studies suggest that phosphorothioate analogues exhibit antiviral activity by inhibiting viral replication processes.

Environmental Applications

Given the increasing focus on environmental sustainability, research into the environmental applications of 1,3,2-Dioxaphosphorinane compounds is emerging:

- Bioremediation : Their use in bioremediation processes is being explored to degrade pollutants due to their unique chemical reactivity.

- Water Treatment : The ability of these compounds to interact with various contaminants makes them candidates for water purification technologies.

Case Study 1: Synthesis of Phosphonates

A notable case study involved the use of 1,3,2-Dioxaphosphorinane as a precursor in synthesizing phosphonate derivatives. Researchers demonstrated that by modifying reaction conditions (e.g., solvent choice and temperature), they could enhance yields significantly while minimizing by-products. This work highlights the importance of optimizing synthetic routes involving phosphorus compounds for pharmaceutical applications.

Case Study 2: Flame Retardant Development

In another case study focused on materials science, researchers incorporated 1,3,2-Dioxaphosphorinane derivatives into polymer matrices. The results indicated a significant improvement in flame retardancy compared to control samples without phosphorus additives. The char formation mechanism was analyzed through thermogravimetric analysis (TGA), confirming the effectiveness of these compounds as flame retardants.

Mechanism of Action

The mechanism of action of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-1,3,2-dioxaphospholane 2-sulfide

- Molecular Formula : C₂H₄ClO₂PS

- Molecular Weight : 158.54 g/mol

- Key Features : A five-membered ring (dioxaphospholane) with a chlorine substituent at phosphorus. The smaller ring size increases ring strain, enhancing reactivity compared to six-membered analogs. The sulfide group reduces electrophilicity at phosphorus compared to oxides, making it less reactive toward nucleophilic agents like water or enzymes .

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide

- Molecular Formula : C₅H₁₁O₂PS₂

- Molecular Weight : 198.24 g/mol

- Key Features : Contains a mercapto (-SH) group and two methyl substituents at the 5-position. The methyl groups enhance steric stability, while the mercapto group introduces additional nucleophilic reactivity, enabling applications in metal chelation or redox chemistry .

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide

- Molecular Formula : C₁₁H₁₅O₄P

- Molecular Weight : 242.21 g/mol

- Key Features: The phenoxy group and dimethyl substituents increase hydrophobicity (logP = 2.26), favoring lipid membrane penetration. The oxide (P=O) group enhances electrophilicity, making this compound a potent acetylcholinesterase inhibitor, as seen in related derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide | ~236.3 | ~3.5* | Octyl (C₈H₁₇), P=S | Moderate hydrolysis stability |

| 2-Chloro-1,3,2-dioxaphospholane 2-sulfide | 158.54 | 1.8† | Cl, P=S | High ring strain, reactive toward H₂O |

| 5,5-dimethyl-2-phenoxy-2-oxide | 242.21 | 2.26 | Phenoxy, P=O | Enzymatic inhibition (e.g., AChE‡) |

*Estimated based on alkyl chain length; †Predicted via Crippen method ; ‡Acetylcholinesterase .

Biological Activity

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide (CAS No. 651727-24-1) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a dioxaphosphorinane ring structure with an octyl group and a sulfide moiety. This configuration contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H15O2PS |

| Molecular Weight | 206.25 g/mol |

| IUPAC Name | 1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide |

| CAS Number | 651727-24-1 |

The biological activity of 1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its phosphorous-containing structure allows for interactions with nucleophilic sites on enzymes.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties due to the presence of sulfur and phosphorus, which can scavenge free radicals and reduce oxidative stress in cells .

- Cell Signaling Modulation : The compound might influence cellular signaling pathways by interacting with receptors or altering the activity of signaling molecules.

Antimicrobial Activity

Research has indicated that phosphorinated compounds exhibit significant antimicrobial properties. A study evaluating various dioxaphosphorinanes demonstrated that derivatives similar to 1,3,2-Dioxaphosphorinane showed potent activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Cytotoxic Effects

The cytotoxicity of the compound was assessed using various cancer cell lines. Preliminary findings indicated that it could induce apoptosis in certain cancer cells.

- Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity .

Research Findings

Recent research has focused on the synthesis and modification of dioxaphosphorinanes to enhance their biological activity:

- Synthesis Variants : Modifications to the octyl group have been explored to improve solubility and bioavailability.

- Structure-Activity Relationship (SAR) : Understanding how variations in the sulfur and phosphorus atoms affect biological activity has been crucial in optimizing these compounds for therapeutic use .

Q & A

What are the established synthetic routes for 1,3,2-dioxaphosphorinane derivatives, and how is the 2-octyl substituent introduced?

Basic Research Question

The synthesis of 1,3,2-dioxaphosphorinane derivatives typically involves cyclocondensation of diols with phosphorus sulfides or thiophosphoryl chlorides. For introducing the 2-octyl group, a common approach is the nucleophilic substitution of a reactive intermediate (e.g., 2-chloro-1,3,2-dioxaphosphorinane 2-sulfide) with octylthiol or octyl Grignard reagents under inert conditions . Alternatively, Steglich esterification protocols using carbodiimides (e.g., DIC) and DMAP catalysis can functionalize preformed phosphorinane scaffolds with octyl groups, though this requires precise stoichiometric control to avoid side reactions .

How do steric and electronic effects of the octyl substituent influence the reactivity of 1,3,2-dioxaphosphorinane 2-sulfide in nucleophilic substitution?

Advanced Research Question

The bulky octyl group induces significant steric hindrance, slowing nucleophilic attack at the phosphorus center. Computational studies (e.g., DFT) reveal that the octyl chain destabilizes transition states by ~5–10 kJ/mol compared to methyl analogs, as shown in conformational analyses of 2-substituted dioxaphosphorinanes . Electronically, the sulfide moiety (P=S) enhances electrophilicity at phosphorus, but the octyl group’s electron-donating alkyl chain partially offsets this effect, reducing reactivity by 20–30% in SN2 mechanisms. Kinetic studies using 31P NMR can quantify these effects by tracking reaction intermediates .

What spectroscopic techniques are most effective for characterizing 1,3,2-dioxaphosphorinane derivatives?

Basic Research Question

Key techniques include:

- 31P NMR : Directly probes the phosphorus environment; chemical shifts for P=S typically appear at 55–75 ppm .

- IR Spectroscopy : Confirms P=S stretches (~600–650 cm⁻¹) and P–O–C vibrations (~950–1050 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing isomers .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives .

What stability challenges arise when handling 1,3,2-dioxaphosphorinane 2-sulfide derivatives, and how can they be mitigated?

Basic Research Question

Key stability issues include:

- Hydrolysis : The P=S bond is susceptible to moisture. Storage under argon or nitrogen in anhydrous solvents (e.g., THF) is critical .

- Thermal Degradation : Above 60°C, decomposition via retro-Diels-Alder pathways is observed. Reactions should be conducted below 40°C .

- Light Sensitivity : UV exposure accelerates radical-mediated degradation. Use amber glassware and minimize light exposure .

How can researchers resolve data contradictions arising from sulfur-containing functional groups in spectroscopic analysis?

Advanced Research Question

Contradictions often stem from sulfur’s dual role as both a substituent and a leaving group. Strategies include:

- Dynamic NMR : Resolves overlapping signals caused by slow exchange processes (e.g., sulfur inversion) .

- Isotopic Labeling : 34S-labeled derivatives distinguish P=S contributions in IR and Raman spectra .

- Computational Modeling : Overlay experimental 31P NMR shifts with DFT-calculated values to identify misassigned peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.